molecular formula C18H20FNO B12634775 (2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine CAS No. 920802-12-6

(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine

Cat. No.: B12634775
CAS No.: 920802-12-6
M. Wt: 285.4 g/mol
InChI Key: SOBARSZDTPGQEA-KDOFPFPSSA-N
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Description

(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine is a chiral morpholine derivative characterized by the presence of a fluorophenyl group and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and ®-1-phenylethylamine.

    Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with ®-1-phenylethylamine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with an appropriate reagent, such as ethylene oxide, to form the morpholine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting central nervous system disorders.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and receptor interactions.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for research purposes.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and phenylethyl groups contribute to its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine
  • (2R)-2-(4-bromophenyl)-4-[(1R)-1-phenylethyl]morpholine
  • (2R)-2-(4-methylphenyl)-4-[(1R)-1-phenylethyl]morpholine

Uniqueness

(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding interactions with molecular targets.

Properties

CAS No.

920802-12-6

Molecular Formula

C18H20FNO

Molecular Weight

285.4 g/mol

IUPAC Name

(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine

InChI

InChI=1S/C18H20FNO/c1-14(15-5-3-2-4-6-15)20-11-12-21-18(13-20)16-7-9-17(19)10-8-16/h2-10,14,18H,11-13H2,1H3/t14-,18+/m1/s1

InChI Key

SOBARSZDTPGQEA-KDOFPFPSSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC=C(C=C3)F

Canonical SMILES

CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)F

Origin of Product

United States

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